REACTION_CXSMILES
|
[C@@H:1]1([N:9]2[CH:16]=[CH:15][C:13](=[O:14])[NH:12][C:10]2=[O:11])[O:8][C@H:5]([CH2:6][OH:7])[C@@H:3]([OH:4])[CH2:2]1.[P:17]([O-:21])([O-:20])([O-:19])=[O:18].[K+:22].[K+].[K+]>O>[CH2:2]1[C@H:1]([N:9]2[C:10](=[O:11])[NH:12][C:13](=[O:14])[CH:15]=[CH:16]2)[O:8][C@H:5]([CH2:6][OH:7])[C@H:3]1[OH:4].[OH:19][P:17]([O-:21])([OH:20])=[O:18].[K+:22] |f:1.2.3.4,7.8|
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Name
|
2′-deoxyuridine
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Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
[C@@H]1(C[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
|
Name
|
potassium phosphate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
2-deoxyUridine
|
Type
|
product
|
Smiles
|
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
|
Name
|
KH2PO4
|
Type
|
product
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |